Fluorescent Substrate for Subtillsin
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Overview
Description
Fluorescent Substrate for Subtillsin is a specialized compound used to detect the enzyme activity of subtilisin, a bacterial serine protease. This substrate is designed to emit fluorescence upon cleavage by subtilisin, making it a valuable tool in various biochemical assays and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fluorescent Substrate for Subtillsin involves the synthesis of a peptide sequence that includes a fluorescent reporter group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC), is attached to the peptide during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Substrate for Subtillsin primarily undergoes hydrolysis reactions catalyzed by subtilisin. The hydrolysis of the peptide bond adjacent to the fluorescent reporter group results in the release of the fluorescent moiety, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Subtilisin enzyme, buffer solutions (e.g., Tris-HCl), and the fluorescent substrate.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide with the released fluorescent reporter group, which emits fluorescence upon excitation .
Scientific Research Applications
Fluorescent Substrate for Subtillsin has a wide range of applications in scientific research, including:
Biochemistry: Used to study the kinetics and specificity of subtilisin and other serine proteases.
Molecular Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect protease activity associated with certain diseases.
Industry: Applied in the development of enzyme-based cleaning agents and detergents.
Mechanism of Action
The mechanism of action of Fluorescent Substrate for Subtillsin involves the cleavage of the peptide bond by subtilisin. Subtilisin recognizes and binds to the substrate, positioning the peptide bond adjacent to the fluorescent reporter group in the active site. The catalytic triad of subtilisin (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond, releasing the fluorescent reporter group. The fluorescence emitted by the reporter group can be measured to quantify the enzyme activity .
Comparison with Similar Compounds
Fluorescein-based substrates: These substrates also emit fluorescence upon cleavage by proteases but may have different spectral properties compared to AMC-based substrates.
Rhodamine-based substrates: Another class of fluorescent substrates used for detecting protease activity, with distinct fluorescence characteristics.
Uniqueness: Fluorescent Substrate for Subtillsin is unique due to its high specificity for subtilisin and its ability to provide real-time monitoring of enzyme activity through fluorescence emission. This specificity and sensitivity make it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C66H80N14O18 |
---|---|
Molecular Weight |
1357.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C66H80N14O18/c1-36(2)28-45(75-58(88)44(24-15-27-70-66(68)69)72-61(91)48(31-40-20-11-6-12-21-40)77-64(94)50(34-54(82)83)74-57(87)42-22-13-14-23-43(42)67)60(90)76-46(29-38-16-7-4-8-17-38)59(89)71-37(3)56(86)73-47(30-39-18-9-5-10-19-39)62(92)78-49(63(93)79-51(65(95)96)35-55(84)85)32-41-25-26-53(81)52(33-41)80(97)98/h4-14,16-23,25-26,33,36-37,44-51,81H,15,24,27-32,34-35,67H2,1-3H3,(H,71,89)(H,72,91)(H,73,86)(H,74,87)(H,75,88)(H,76,90)(H,77,94)(H,78,92)(H,79,93)(H,82,83)(H,84,85)(H,95,96)(H4,68,69,70)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
TWMHHYUBASVRIM-WDGXTDPFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC=CC=C5N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C5=CC=CC=C5N |
Origin of Product |
United States |
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